![molecular formula C10H16O2 B11755600 (1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one is a bicyclic organic compound with a unique structure characterized by a three-membered oxirane ring fused to a seven-membered ring. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a ketone with a suitable epoxide in the presence of a strong base. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one: A stereoisomer with similar properties but different spatial arrangement.
4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptane: Lacks the ketone functional group, resulting in different reactivity.
3-oxabicyclo[4.1.0]heptan-2-one: A simpler analog without the tetramethyl substitution.
Uniqueness
The unique structure of (1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one, with its tetramethyl substitution and bicyclic framework, imparts distinct chemical and physical properties. These features make it a valuable compound for various applications and a subject of interest in research.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6?,7-/m1/s1 |
Clave InChI |
XAKBEOUVVTWXNF-COBSHVIPSA-N |
SMILES isomérico |
CC1(CC2[C@@H](C2(C)C)C(=O)O1)C |
SMILES canónico |
CC1(CC2C(C2(C)C)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)

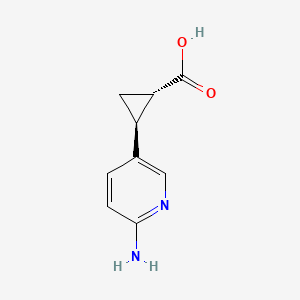
![ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate](/img/structure/B11755528.png)
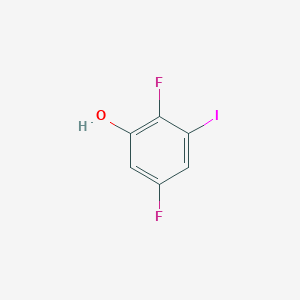
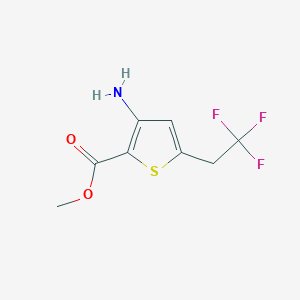
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755548.png)
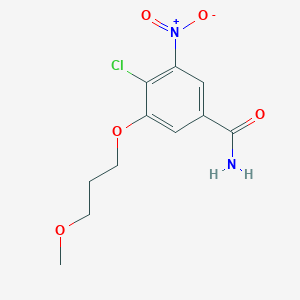
![5'-Bromospiro[cyclohexane-1,3'-indole]](/img/structure/B11755554.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
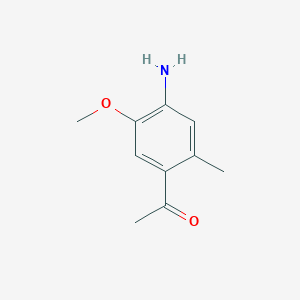
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate](/img/structure/B11755568.png)
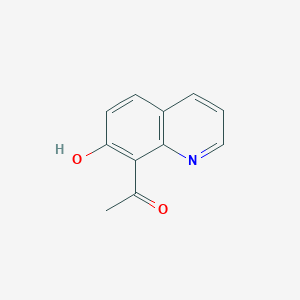
![5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11755597.png)
